Cas no 635698-50-9 (2,4-Dichloro-6,7,8,9-Tetrahydro-5h-Pyrimido5,4-DAzepine Hydrochloric Acid Salt)

2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine hydrochloric acid salt is a heterocyclic compound featuring a fused pyrimidine-azepine core structure. Its dichloro substitution enhances reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This compound is particularly valuable in medicinal chemistry for the development of kinase inhibitors and other biologically active molecules due to its rigid scaffold and functional group compatibility. High purity and consistent quality ensure reliable performance in research and industrial applications. Its structural features enable precise modifications for targeted drug design.
2,4-Dichloro-6,7,8,9-Tetrahydro-5h-Pyrimido5,4-DAzepine Hydrochloric Acid Salt structure
635698-50-9 structure
Product Name:2,4-Dichloro-6,7,8,9-Tetrahydro-5h-Pyrimido5,4-DAzepine Hydrochloric Acid Salt
CAS No:635698-50-9
MF:C8H9Cl2N3
MW:218.083159208298
CID:499603
Update Time:2025-05-25

2,4-Dichloro-6,7,8,9-Tetrahydro-5h-Pyrimido5,4-DAzepine Hydrochloric Acid Salt Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride
    • 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
    • 2,4-DICHLORO-6,7,8,9-TETRAHYDRO-5H-PYRIMIDO[5,4-D]AZEPINE
    • 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine hydrochloride
    • 5H-Pyrimido[4,5-d]azepine,2,4-dichloro-6,7,8,9-tetrahydro-, hydrochloride (1:?)
    • AG-G-36181
    • ANW-57809
    • CTK5B9473
    • MolPort-009-198-177
    • PubChem15418
    • 2,4-Dichloro-6,7,8,9-Tetrahydro-5h-Pyrimido5,4-DAzepine Hydrochloric Acid Salt
    • Inchi: 1S/C8H9Cl2N3/c9-7-5-1-3-11-4-2-6(5)12-8(10)13-7/h11H,1-4H2
    • InChI Key: RBVKAUNFZLPMEO-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(CCNCC2)N=C(N=1)Cl

Computed Properties

  • Exact Mass: 217.01700

Experimental Properties

  • PSA: 37.81000
  • LogP: 1.80040

2,4-Dichloro-6,7,8,9-Tetrahydro-5h-Pyrimido5,4-DAzepine Hydrochloric Acid Salt Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,4-Dichloro-6,7,8,9-Tetrahydro-5h-Pyrimido5,4-DAzepine Hydrochloric Acid Salt Pricemore >>

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2,4-Dichloro-6,7,8,9-Tetrahydro-5h-Pyrimido5,4-DAzepine Hydrochloric Acid Salt Related Literature

Additional information on 2,4-Dichloro-6,7,8,9-Tetrahydro-5h-Pyrimido5,4-DAzepine Hydrochloric Acid Salt

Comprehensive Overview of 2,4-Dichloro-6,7,8,9-Tetrahydro-5H-Pyrimido[5,4-D]Azepine Hydrochloric Acid Salt (CAS No. 635698-50-9)

The compound 2,4-Dichloro-6,7,8,9-Tetrahydro-5H-Pyrimido[5,4-D]Azepine Hydrochloric Acid Salt (CAS No. 635698-50-9) is a specialized heterocyclic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, combining pyrimidine and azepine rings, makes it a subject of interest for drug discovery and medicinal chemistry. Researchers are increasingly exploring its applications in targeting specific enzymes or receptors, particularly in the context of kinase inhibition and central nervous system (CNS) disorders.

In recent years, the demand for pyrimidine derivatives has surged due to their versatility in drug design. The 2,4-Dichloro substitution pattern in this compound enhances its reactivity, making it a valuable intermediate for synthesizing more complex molecules. Its hydrochloric acid salt form improves solubility, a critical factor for bioavailability in preclinical studies. This aligns with the growing focus on drug-like properties and ADME (Absorption, Distribution, Metabolism, Excretion) optimization in modern pharmacology.

One of the trending topics in the scientific community is the exploration of small-molecule modulators for neurodegenerative diseases. The azepine moiety in this compound suggests potential interactions with G-protein-coupled receptors (GPCRs), which are pivotal in CNS therapeutics. Researchers are also investigating its role in epigenetic regulation, given the pyrimidine scaffold's relevance in histone deacetylase (HDAC) inhibitors. Such applications are frequently searched in academic databases, reflecting the compound's relevance to cutting-edge research.

From a synthetic chemistry perspective, the 6,7,8,9-Tetrahydro-5H-Pyrimido[5,4-D]Azepine core offers opportunities for structural diversification. Its chloro groups serve as handles for further functionalization, enabling the creation of libraries for high-throughput screening (HTS). This is particularly valuable in the era of AI-driven drug discovery, where computational models predict bioactive scaffolds. The compound’s CAS No. 635698-50-9 is often queried in chemical databases, underscoring its utility in structure-activity relationship (SAR) studies.

Environmental and regulatory considerations are also paramount. While the compound is not classified as hazardous, its handling requires standard laboratory precautions. The scientific community emphasizes green chemistry principles, and this molecule’s potential for catalytic transformations aligns with sustainable practices. Searches for eco-friendly synthesis methods frequently include such intermediates, highlighting their role in reducing waste and energy consumption.

In summary, 2,4-Dichloro-6,7,8,9-Tetrahydro-5H-Pyrimido[5,4-D]Azepine Hydrochloric Acid Salt (CAS No. 635698-50-9) is a multifaceted compound with broad applicability in drug development. Its structural features cater to contemporary research needs, from targeted therapy to computational chemistry. As the pharmaceutical industry evolves, this molecule is poised to remain a key player in innovative therapeutic strategies.

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